3-Chloro-4-(thiazol-2-ylmethoxy)aniline
Overview
Description
3-Chloro-4-(thiazol-2-ylmethoxy)aniline is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 . It is also known by other names such as EOS-60367, 3-Chloro-4-(2-thiazolylmethoxy)benzenamine, and Benzenamine, 3-chloro-4-(2-thiazolylMethoxy) .
Synthesis Analysis
The synthesis of 3-chloro-4-(thiazol-2-ylmethoxy)aniline involves the use of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole as a raw material . The synthesis process involves adding 0.65 g of zinc powder and 25 ml of ethanol to 30.7 g of the compound obtained above. Hydrogen is then added and the mixture is reacted under pressure for 4 hours . After the reaction, the zinc powder is removed by filtration, and the solvent is distilled off under reduced pressure to obtain 26.6 g of white solid with a yield of 96% .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline consists of a benzene ring substituted with an amino group, a chlorine atom, and a thiazol-2-ylmethoxy group . The thiazol-2-ylmethoxy group is attached to the benzene ring via an ether linkage .Physical And Chemical Properties Analysis
3-Chloro-4-(thiazol-2-ylmethoxy)aniline has a predicted boiling point of 417.1±35.0 °C and a density of 1.407 . It has a pKa of 3.77±0.10 (Predicted) . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : 3-Chloro-4-(thiazol-2-ylmethoxy)aniline is used as a building block in the synthesis of thiazolo[3,2-a]pyrimidinone products. The process involves the formation of ring-annulated compounds with satisfactory yields, confirmed by analytical and spectral studies (Janardhan et al., 2014).
Pharmacological Potential
- Evaluation Against SARS-CoV-2 : A derivative of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline has been synthesized and structurally characterized, showing potential as a SARS-CoV-2 inhibitory agent. The compound's bioactivity was evaluated through molecular docking studies against specific SARS-CoV-2 proteins (Eno et al., 2022).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Certain derivatives of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, namely thiadiazolines, have been studied for their corrosion inhibition properties on mild steel in acidic media. The study involved quantum chemical parameters correlated to inhibition efficiency (Udhayakala et al., 2013).
Antimicrobial Applications
- Synthesis of Antimicrobial Compounds : The compound has been utilized in synthesizing various antimicrobial derivatives. These derivatives showed potential activity against bacteria and fungi, emphasizing the compound's role in developing new antimicrobial agents (Singh & Vedic, 2015).
Synthesis of NLO Materials
- Non-Linear Optical (NLO) Materials : Derivatives of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline have been investigated for their potential use in NLO materials. This includes studies on their vibrational analysis, molecular electrostatic potential, and thermodynamic functions, revealing their suitability for optoelectronic applications (Revathi et al., 2017).
properties
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-5-7(12)1-2-9(8)14-6-10-13-3-4-15-10/h1-5H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEQRKWRPXQPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694805 | |
Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(thiazol-2-ylmethoxy)aniline | |
CAS RN |
851545-79-4 | |
Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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